molecular formula C8H3BrCl2N2 B1519137 5-Bromo-2,3-dichloroquinoxaline CAS No. 1092286-00-4

5-Bromo-2,3-dichloroquinoxaline

Cat. No.: B1519137
CAS No.: 1092286-00-4
M. Wt: 277.93 g/mol
InChI Key: SJMFLJROEFRGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dichloroquinoxaline is a heterocyclic compound with a molecular formula of C8H3BrCl2N2 . It has a molecular weight of 277.93 g/mol .


Synthesis Analysis

The synthesis of this compound involves functionalization of 2,3-dichloroquinoxaline with a variety of sulfur and/or nitrogen nucleophiles . For example, 2,3-dichloroquinoxaline can be used to synthesize a variety of mono or disubstituted quinoxalines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 277.93 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-2,3-dichloroquinoxaline is used in synthesizing various heterocyclic compounds. For instance, its derivatives, such as 2-aryl-1,4-oxathiino[2,3-b]quinoxalines, have been synthesized efficiently through one-pot synthesis methods (Kobayashi et al., 2013). Additionally, it serves as a precursor in the synthesis of tetracyclic heterocycles exhibiting high photoluminescence quantum yields, which are potential candidates for fluorescence imaging applications (Nafe et al., 2015).

Antiamoebic Activity

Compounds derived from this compound, like certain quinoxaline derivatives, have shown potential antiamoebic activity. These derivatives have been evaluated for their effectiveness against strains of Entamoeba histolytica and have shown promising results in comparison to standard drugs like metronidazole (Budakoti et al., 2008).

Cell Cycle Profiling and DNA Synthesis Detection

5-Bromo-2′-deoxyuridine, a related compound, is used in cell cycle profiling and detecting DNA synthesis in cells. It is a valuable tool in immunological studies for measuring the turnover of cell populations in vivo, providing a quantitative assessment of cell proliferation and loss (Bonhoeffer et al., 2000). Additionally, it has been utilized in innovative methods for detecting replicational activity in cells, which are crucial for understanding cell biology and disease processes (Ligasová et al., 2017).

Safety and Hazards

While specific safety and hazards information for 5-Bromo-2,3-dichloroquinoxaline is not available, it’s generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling similar chemical compounds .

Future Directions

Quinoxalines, including 5-Bromo-2,3-dichloroquinoxaline, have garnered much interest due to their wide range of applications. They have several prominent pharmacological effects and have become a crucial component in drugs used to treat various diseases . Therefore, the future directions of this compound could involve further exploration of its potential uses in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dichloroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with caspases, which are enzymes involved in apoptosis (programmed cell death). The interaction between this compound and caspases can modulate the apoptotic pathways, making it a potential candidate for cancer research . Additionally, this compound can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling and regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and growth . Furthermore, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic benefits without significant adverse effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can lead to changes in the metabolic flux and levels of metabolites within the cell . Additionally, this compound can affect the redox balance within the cell by modulating the activity of antioxidant enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize within the mitochondria, affecting mitochondrial function and energy production .

Properties

IUPAC Name

5-bromo-2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMFLJROEFRGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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